molecular formula C10H9BrClNO B1598312 5-bromo-2-chloro-N-cyclopropylbenzamide CAS No. 669734-35-4

5-bromo-2-chloro-N-cyclopropylbenzamide

Cat. No.: B1598312
CAS No.: 669734-35-4
M. Wt: 274.54 g/mol
InChI Key: HVXQTKXSRJBMDT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol . It is a benzamide derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring, and a cyclopropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce different amine derivatives .

Scientific Research Applications

5-Bromo-2-chloro-N-cyclopropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a cyclopropyl group.

    N-Cyclopropyl-4-sulfamoylbenzamide: Contains a sulfamoyl group instead of halogens.

    4-Chloro-N-cyclopropyl-2-hydroxybenzamide: Contains a hydroxyl group instead of bromine.

Uniqueness

5-Bromo-2-chloro-N-cyclopropylbenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, combined with a cyclopropyl group on the amide nitrogen. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQTKXSRJBMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406570
Record name 5-bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669734-35-4
Record name 5-bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a toluene solution (1 M) of 5-bromo-2-chlorobenzoic acid (1 eq.) and DMF (1.2 eq.) was added at 0° C. oxalyl chloride (1.2 eq.) dropwise over 1 h. The resulting solution was stirred at 0° C. for 2 h before the volatiles were removed in vacuo. The resulting residue was taken up in dichloromethane (1 M), cooled to 0° C. and added sequentially cyclopropylamine (1.5 eq.) and Hunig's base (2 eq.) dropwise over 1 h. The resulting suspension was stirred at RT for 18 h. The reaction was quenched with 1 N HCl and extracted with dichloromethane. The combined organic extracts were dried over MgSO4, filtered and the filtrate concentrated in vacuo to ˜⅓ in volume. The resulting white suspension was added an equivalent volume of hexanes and the title compound was isolated via vacuum filtration.
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Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-2-chlorobenzoic acid (17.6 g, 75 mmol) in CH2Cl2 (180 mL) was added oxalyl chloride (7.0 mL, 83 mmol). DMF (8 drops) was added, and the mixture was stirred for 2 h at rt (gas evolution). The mixture was reduced under reduced pressure, and the crude residue was diluted with CH2Cl2 (530 mL). The mixture was cooled to 0° C., and a sol. of cyclopropylamine (5.8 mL, 83 mmol) in CH2Cl2 (45 mL) was added dropwise. The mixture was stirred for 10 min at 0° C., and was allowed to warm to rt. DIPEA (14.3 mL, 84 mmol) was added, and the mixture was stirred for 2 h at rt. The mixture was diluted with more CH2Cl2, and was washed with aq. 10% HCl, water, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The residue was triturated with hexane, filtered, and dried under high vacuum to yield the title compound (19.3 g, 94%). LC-MS: tR=0.84 min; ES+: 316.89.
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530 mL
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45 mL
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14.3 mL
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94%

Synthesis routes and methods III

Procedure details

Into a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under N2 were added 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) and DMF (3.9 mL, 51.0 mmol) in toluene (80 mL). The sol. was cooled to 0° C., and oxalyl chloride (4.4 mL, 51.0 mmol) was added dropwise over 1 h. The resulting mixture was stirred at 0° C. for 2 h and then the volatiles were removed. The resulting crude reaction mixture was dissolved in CH2Cl2 (100 mL) and cooled to 0° C. in an ice bath. Cyclopropylamine (4.5 mL, 63.7 mmol) was added dropwise over 1 h followed by addition of DIPEA (11.8 mL, 85.0 mmol). The resulting sol. was stirred at rt for 16 h. The reaction mixture was poured into a 1 L separatory funnel containing aq. 1M HCl (600 mL). The mixture was extracted with CH2Cl2 (6×250 mL). The combined org. layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The product was crystallized from hexane/CH2Cl2 and isolated by filtration to give the title compound (8.24 g, 71%).
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10 g
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3.9 mL
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80 mL
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4.4 mL
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4.5 mL
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11.8 mL
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600 mL
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100 mL
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solvent
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71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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